Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide typically involves the functionalization of the benzothiophene core. One common method includes the reaction of 3-amino-1-benzothiophene-2-carbonitriles with ethyl chloroformate under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiophenes, and reduced amines .
Scientific Research Applications
Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor properties and as a potential drug candidate.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-benzothiophene-2-carbonitriles
- 3-amino-2-cyano-1-benzothiophenes
- Indole derivatives
Uniqueness
Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group enhances its solubility and bioavailability compared to other benzothiophene derivatives .
Properties
IUPAC Name |
ethyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-2-16-11(13)10-9(12)7-5-3-4-6-8(7)17(10,14)15/h3-6H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCRAVSRWXAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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